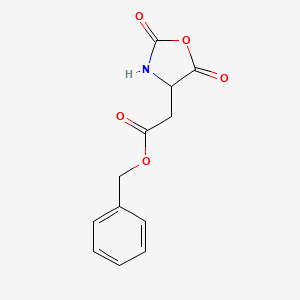

Benzyl (S)-2,5-dioxooxazolidine-4-acetate

Overview

Description

Benzyl (S)-2,5-dioxooxazolidine-4-acetate is a chemical compound that features a benzyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2,5-dioxooxazolidine-4-acetate typically involves the reaction of benzyl alcohol with oxazolidine-4-acetic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. Common solvents used in this reaction include dichloromethane and methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2,5-dioxooxazolidine-4-acetate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The oxazolidine ring can be reduced to form corresponding amines.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

Benzyl (S)-2,5-dioxooxazolidine-4-acetate has diverse applications across several domains:

Medicinal Chemistry

- This compound is utilized in the synthesis of β-Benzyl L-Aspartic Acid N-carboxyanhydride, which is instrumental in developing PEG-poly(aspartate) block copolymer micelles for targeted drug delivery in cancer cells .

- It exhibits potential antimicrobial and anticancer activities. For instance, derivatives of oxazolidine compounds have shown significant antibacterial effects against various strains of bacteria.

Biological Studies

- The compound serves as a biochemical probe to study interactions with biological macromolecules, aiding in the understanding of enzyme mechanisms and receptor activities.

- In vitro studies have demonstrated its efficacy against multiple cancer cell lines, indicating its potential as an anticancer agent.

Materials Science

- The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzyl (S)-2,5-dioxooxazolidine derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against Staphylococcus aureus and other strains.

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of compounds containing the oxazolidine ring showed promising results. One derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth and proliferation.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of β-Benzyl L-Aspartic Acid N-carboxyanhydride | Targeted drug delivery in cancer cells |

| Biological Studies | Biochemical probe for enzyme interactions | Significant antimicrobial activity |

| Materials Science | Organic electronics applications | Potential use in OLEDs and OPVs |

Mechanism of Action

The mechanism of action of Benzyl (S)-2,5-dioxooxazolidine-4-acetate involves its interaction with specific molecular targets. The benzyl group can interact with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Benzyl alcohol: Shares the benzyl group but lacks the oxazolidine ring.

Oxazolidine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Benzyl (S)-2,5-dioxooxazolidine-4-acetate is unique due to the combination of the benzyl group and the oxazolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler benzyl or oxazolidine derivatives.

Biological Activity

Benzyl (S)-2,5-dioxooxazolidine-4-acetate, also known as β-benzyl L-aspartic acid N-carboxyanhydride, is a compound with notable biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.

- Molecular Formula : CHNO

- Molecular Weight : 249.22 g/mol

- CAS Number : 13590-42-6

- Density : 1.332 g/cm³

- LogP : 1.0837

These properties contribute to the compound's stability and solubility, which are crucial for its biological activity.

This compound is believed to exert its biological effects through interactions with specific molecular targets within biological systems. The oxazolidine ring allows for hydrogen bonding with amino acids in proteins, while the benzyl group facilitates hydrophobic interactions. These interactions can modulate enzyme activity and receptor function, leading to various biological outcomes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzyl compounds possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

| Compound Type | Activity Type | Target Organisms |

|---|---|---|

| Benzyl Derivatives | Antibacterial | Bacillus subtilis (Gram-positive) |

| Antifungal | Candida albicans |

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Similar oxazolidine derivatives have shown selective toxicity towards cancer cells while sparing normal cells in various studies. For example, certain benzoxazole derivatives demonstrated cytotoxic effects on multiple cancer cell lines, including breast and lung cancer cells . This selectivity may be attributed to the structural characteristics of these compounds that allow them to preferentially target malignant cells.

Case Studies

- Enzyme Co-delivery Systems : A study explored the co-delivery of horseradish peroxidase (HRP) using this compound as a prodrug activation system. This approach showed promise in enhancing the efficacy of enzyme therapies by improving the bioavailability of HRP in tumor environments .

- Toxicological Assessments : Investigations into the repeated-dose toxicity of benzyl alkanoates indicated that compounds with similar structures exhibit low systemic toxicity. This research utilized read-across methodologies to predict the safety profiles of benzyl derivatives based on existing data from related compounds .

Properties

IUPAC Name |

benzyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(6-9-11(15)18-12(16)13-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIPTEJAZIWFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2C(=O)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929173 | |

| Record name | Benzyl (2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13590-42-6, 46911-83-5 | |

| Record name | Phenylmethyl (4S)-2,5-dioxo-4-oxazolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13590-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-2,5-dioxooxazolidine-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525328 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-2,5-dioxooxazolidine-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.